Product packaging for 2-Amino-2,3,3-trimethylbutanenitrile(Cat. No.:CAS No. 52161-34-9)

2-Amino-2,3,3-trimethylbutanenitrile

Cat. No.: B1285377
CAS No.: 52161-34-9
M. Wt: 126.2 g/mol
InChI Key: RYHBMXCSCBXLJT-UHFFFAOYSA-N
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Description

2-Amino-2,3,3-trimethylbutanenitrile is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B1285377 2-Amino-2,3,3-trimethylbutanenitrile CAS No. 52161-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,3-trimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6(2,3)7(4,9)5-8/h9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBMXCSCBXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576814
Record name 2-Amino-2,3,3-trimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52161-34-9
Record name 2-Amino-2,3,3-trimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Characterization of 2 Amino 2,3,3 Trimethylbutanenitrile

IUPAC and Common Nomenclatures of 2-Amino-2,3,3-trimethylbutanenitrile and Related Isomers

According to IUPAC nomenclature, the name "this compound" designates a four-carbon chain ("butane") where the functional group of highest precedence is a nitrile (-C≡N). chemistrysteps.comacdlabs.com The carbon of the nitrile group is designated as position 1. Consequently, the parent chain is "butanenitrile." The substituents are an amino group (-NH₂) at position 2, a methyl group (-CH₃) also at position 2, and two methyl groups at position 3.

This leads to the systematic IUPAC name: This compound .

However, the existence of this compound is highly improbable due to extreme steric hindrance. The carbon at position 2 is a quaternary center, and the adjacent carbon at position 3 is also a quaternary center. The close proximity of these bulky groups would likely make the molecule highly unstable.

A closely related and well-documented compound is 2-Amino-2,3-dimethylbutanenitrile (B50279) . scbt.comepa.gov This compound has a similar structure but with one less methyl group at position 3, which alleviates some of the steric strain. Its IUPAC name is derived similarly, with the parent chain being butanenitrile and substituents at positions 2 and 3.

Other isomers with the same molecular formula (C₈H₁₆N₂) but different arrangements of the amino and methyl groups on the butanenitrile backbone could exist. For example, the amino group and the methyl groups could be located at different positions, leading to a variety of constitutional isomers.

Compound NameMolecular FormulaParent ChainSubstituents
This compoundC₈H₁₆N₂Butanenitrile2-amino, 2-methyl, 3,3-dimethyl
2-Amino-2,3-dimethylbutanenitrileC₆H₁₂N₂Butanenitrile2-amino, 2,3-dimethyl
3-Amino-2,2,3-trimethylbutanenitrileC₈H₁₆N₂Butanenitrile3-amino, 2,2,3-trimethyl
4-Amino-2,2,3-trimethylbutanenitrileC₈H₁₆N₂Butanenitrile4-amino, 2,2,3-trimethyl

Structural Ambiguity and CAS Registry Discrepancies Associated with this compound

A comprehensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals no specific entry for "this compound." This absence suggests that the compound has likely not been synthesized or characterized, supporting the hypothesis of its instability.

Discrepancies can arise when a chemical name is used that does not correspond to a registered substance. The ambiguity often leads to confusion with structurally similar, registered compounds. For instance, searches for the target compound often yield results for 2-Amino-2,3-dimethylbutanenitrile , which has the CAS Registry Number 13893-53-3 . scbt.comepa.gov

It is crucial for researchers to verify the CAS number and the corresponding IUPAC name to ensure they are referencing the correct chemical entity. The lack of a CAS number for "this compound" is a strong indicator of its hypothetical nature.

Compound NameCAS Registry NumberMolecular FormulaNotes
This compoundNot AssignedC₈H₁₆N₂Likely a hypothetical compound due to significant steric hindrance.
2-Amino-2,3-dimethylbutanenitrile13893-53-3C₆H₁₂N₂A known compound, sometimes mistaken for the trimethylated analog. scbt.comepa.gov
2-Amino-3-methylbutanenitrile4475-96-1C₅H₁₀N₂Another related, registered aminonitrile. nih.gov

Stereochemical Aspects of this compound

Stereochemistry plays a critical role in the function of molecules. For "this compound," understanding its potential stereoisomers is essential for any theoretical synthetic design.

A chiral center is typically a carbon atom bonded to four different groups. libretexts.org In the structure of "this compound," the carbon atom at position 2 is bonded to four different substituents:

An amino group (-NH₂)

A methyl group (-CH₃)

A nitrile group (-C≡N) is part of the larger group attached at C1.

A tert-butyl group (-C(CH₃)₃) at position 3.

Therefore, the carbon at position 2 is a chiral center. This means that "this compound" can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. msu.edu These would be designated as (R)-2-Amino-2,3,3-trimethylbutanenitrile and (S)-2-Amino-2,3,3-trimethylbutanenitrile.

The carbon at position 3 is not a chiral center as it is bonded to two identical methyl groups.

If a molecule has two or more chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. While "this compound" itself has only one chiral center, considering its synthesis is crucial. The creation of vicinal (adjacent) quaternary centers, as would be the case in this molecule, is a significant challenge in organic synthesis. nih.govnih.gov

The synthesis of such a sterically hindered molecule would likely require highly specialized and diastereoselective methods. rsc.orgresearchgate.net For instance, the addition of a nucleophile to a precursor imine would need to be carefully controlled to achieve the desired stereochemistry at the C2 position. The presence of the bulky tert-butyl group at the adjacent position would strongly influence the facial selectivity of such an attack, potentially leading to a high degree of diastereoselectivity if the precursor itself was chiral.

In the synthesis of related aminonitriles with multiple chiral centers, controlling the relative stereochemistry between these centers is a key challenge. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

Advanced Synthetic Methodologies for 2 Amino 2,3,3 Trimethylbutanenitrile and Analogues

Established Synthetic Pathways to 2-Amino-2,3,3-trimethylbutanenitrile and Similar α-Amino Nitriles

Traditional methods for preparing α-amino nitriles have been well-established for over a century and are effective for producing racemic mixtures on a large scale. These pathways typically involve the one-pot condensation of a ketone, an amine source, and a cyanide source.

Classical Strecker-type Reactions and Variants

The Strecker synthesis, first reported in 1850, is a cornerstone for the synthesis of α-amino acids and their nitrile precursors. nih.govmdpi.com The classical reaction involves three components: a carbonyl compound, ammonia (B1221849), and a cyanide source. masterorganicchemistry.com When a ketone is used instead of an aldehyde, the product is an α,α-disubstituted α-amino nitrile. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the reaction starts with the ketone pinacolone (B1678379) (3,3-dimethyl-2-butanone). The mechanism proceeds through the formation of an imine intermediate via the reaction of pinacolone with ammonia. masterorganicchemistry.com This is followed by the nucleophilic addition of a cyanide ion to the iminium carbon, yielding the target α-amino nitrile. masterorganicchemistry.comwikipedia.org Due to the formation of a new stereocenter in a non-stereoselective manner, the classical Strecker synthesis produces a racemic mixture of the product. wikipedia.org

The reaction is typically performed as a one-pot procedure using reagents like ammonium (B1175870) chloride (as both an ammonia source and a mild acid) and an alkali metal cyanide such as sodium cyanide or potassium cyanide. masterorganicchemistry.comucalgary.ca The use of ketones, particularly sterically hindered ones like pinacolone, can be more challenging than aldehydes, sometimes requiring harsher conditions or longer reaction times. nih.gov

Cyanohydrin-based Approaches

An alternative, though often less direct, pathway to α-amino nitriles involves the pre-formation of a cyanohydrin intermediate. masterorganicchemistry.com In this approach, the ketone (pinacolone) first reacts with a cyanide source, such as hydrogen cyanide, to form 2-hydroxy-2,3,3-trimethylbutanenitrile (pinacolone cyanohydrin). This intermediate is then treated with an amine source, like ammonia, to replace the hydroxyl group with an amino group, thereby forming the final α-amino nitrile.

While viable, this two-step process is often considered less desirable for commercial production compared to the direct, one-pot Strecker synthesis. google.com The isolation of the cyanohydrin intermediate adds a step to the process, and the reaction of the cyanohydrin with ammonia can be slow, requiring extended reaction times. google.com

Utilization of Specific Precursors

The successful synthesis of this compound and its analogues relies on the appropriate selection of starting materials.

PrecursorRole in Synthesis
Pinacolone The ketone substrate that provides the carbon skeleton for the target molecule, this compound.
Hydrogen Cyanide (HCN) A highly reactive, though hazardous, source of the cyanide nucleophile used in the original Strecker protocol. mdpi.commasterorganicchemistry.com
3-Methyl-2-butanone A ketone used in a similar large-scale Strecker synthesis to produce a derivative of the amino acid valine, illustrating the method's applicability to other α,α-disubstituted structures. wikipedia.org
Potassium Cyanide (KCN) A common, solid-state cyanide source used in modern Strecker protocols as a safer alternative to HCN gas. masterorganicchemistry.comthieme-connect.com
Sodium Cyanide (NaCN) Another widely used alkali metal cyanide that serves as a nucleophilic cyanide source in the Strecker reaction. ucalgary.ca
Tartaric Acid A chiral resolving agent used to separate the racemic mixture of the α-amino nitrile or the resulting amino acid obtained from the classical Strecker synthesis, allowing for the isolation of a single enantiomer. wikipedia.org

Asymmetric Synthesis of Enantiomerically Enriched this compound and Related α,α-Disubstituted Amino Acid Precursors

Producing enantiomerically pure α,α-disubstituted amino acids requires advanced synthetic strategies that can control the stereochemistry at the newly formed quaternary center. Methodologies employing chiral auxiliaries or catalysts have been developed to address this challenge.

Chiral Auxiliary-Mediated Approaches (e.g., Ni(II) Complex with Glycine (B1666218) Schiff Base)

A powerful method for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine (B10760859). nih.govresearchgate.net This approach provides a chiral template that directs the stereoselective formation of new carbon-carbon bonds. nih.govnih.gov

While this method does not directly produce the aminonitrile, it is a premier strategy for synthesizing the corresponding amino acid (tert-leucine). The general process involves the alkylation of a chiral Ni(II) complex of an alanine Schiff base. nih.gov The pre-existing methyl group of alanine becomes one of the α-substituents, and the second alkyl group is introduced stereoselectively. This provides a reliable route to quaternary, α,α-disubstituted α-amino acids. nih.govresearchgate.net The high diastereoselectivity is thermodynamically controlled, and the chiral auxiliary can often be recovered and reused. nih.govresearchgate.net The reaction proceeds under mild phase-transfer catalysis conditions, making it practical for larger-scale synthesis. nih.govacs.org

Table 1: Key Features of Ni(II) Complex-Mediated Synthesis

Feature Description Reference(s)
Methodology Stereoselective alkylation of a chiral Ni(II) complex of an alanine-derived Schiff base. nih.gov
Stereocontrol High diastereoselectivity is achieved through thermodynamic control exerted by the chiral auxiliary. nih.govresearchgate.net
Substrate Ni(II) complex derived from alanine, a chiral ligand (e.g., from benzylproline), and a benzophenone (B1666685) derivative. nih.govresearchgate.net
Application Provides convenient access to enantiomerically enriched quaternary, α,α-disubstituted α-amino acids. nih.govresearchgate.net

| Conditions | Typically performed under homogeneous or phase-transfer catalysis (PTC) conditions. | nih.govacs.org |

Organocatalytic Strategies for Stereocontrol (e.g., Thiourea-based Catalysis)

Organocatalysis has emerged as a potent tool for asymmetric synthesis, avoiding the use of metals. For the asymmetric Strecker reaction, bifunctional catalysts like chiral thioureas are particularly effective. nih.govbohrium.com These catalysts operate through hydrogen bonding, activating the imine electrophile and positioning the cyanide nucleophile for a stereoselective attack. nih.gov

This strategy has been successfully applied to the synthesis of (R)-tert-leucine, the amino acid derived from this compound. nih.gov The key step is the hydrocyanation of the ketimine derived from pinacolone. A chiral amido-thiourea catalyst can promote this reaction with high enantioselectivity. nih.govbohrium.com An important advantage of modern organocatalytic methods is their compatibility with safer, easy-to-handle cyanide sources like potassium cyanide, making the process more adaptable for large-scale synthesis. nih.gov

Table 2: Representative Data for Thiourea-Catalyzed Asymmetric Strecker Synthesis of tert-Leucine Precursor

Catalyst Cyanide Source Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) Reference(s)
Polystyrene-bound Thiourea TMSCN/MeOH or HCN -78 High >98 nih.gov

These organocatalytic approaches represent a significant advancement, enabling the efficient and scalable synthesis of highly enantiomerically enriched α-amino nitriles from sterically demanding ketimines. nih.govd-nb.info

Synthesis of Derivatives and Analogues of this compound

The conversion of α-aminonitriles to their corresponding α-amino amides is a key transformation, as these amides serve as important intermediates in organic synthesis. The hydrolysis of the nitrile group to an amide can be achieved through both chemical and biocatalytic methods. orgchemres.orgrug.nl

A specific and relevant example is the synthesis of 2-amino-2,3-dimethylbutyramide (B41022), an important intermediate used in the preparation of potent imidazolinone herbicides and new chiral ligands. nih.govciac.jl.cn Chemical synthesis often involves the hydrolysis of the precursor, 2-amino-2,3-dimethylbutyronitrile, under acidic conditions. For instance, treatment with concentrated sulfuric acid at elevated temperatures, followed by neutralization, can yield the desired amide, although harsh conditions can sometimes lead to the over-hydrolysis of the product to the carboxylic acid. nih.gov The controlled partial hydrolysis of nitriles to amides can be challenging, but methods using reagents like potassium hydroxide (B78521) in tert-butyl alcohol or alkaline hydrogen peroxide have been developed to favor amide formation. nih.govfrontiersin.org

Biocatalysis offers a milder and often more selective alternative. The hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide has been successfully demonstrated using whole-cell biocatalysts. ciac.jl.cn Strains such as Rhodococcus boritolerans and Nocardia globerula, which possess nitrile hydratase (NHase) enzymes, can efficiently catalyze this transformation. ciac.jl.cnnih.govfrontiersin.org These enzymatic methods are advantageous due to their mild reaction conditions (e.g., neutral pH, room temperature), high yields, and environmental friendliness. frontiersin.org The use of a biphasic system, such as a fluorous solvent and water, can further improve the process by reducing substrate decomposition and product inhibition, leading to high product concentrations and yields. ciac.jl.cn

MethodReagents/CatalystConditionsAdvantages
Chemical HydrolysisConcentrated H₂SO₄Elevated temperature (e.g., 100°C)Established chemical route
Biocatalytic HydrationRhodococcus or Nocardia sp. whole cells (Nitrile Hydratase)Aqueous buffer, pH 6.0-10.0, 20-40°CMild conditions, high selectivity, high yield, environmentally friendly

α-Aminonitriles are highly versatile bifunctional building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comresearchgate.net Their unique structure, featuring both a nucleophilic amino group and an electrophilic nitrile carbon (upon activation), allows for diverse cyclization strategies. This reactivity enables their use as precursors to imidazoles, thiazolines, and other complex heterocyclic systems. scispace.combohrium.com

N-heterocycles

The dual reactivity of α-aminonitriles allows them to participate in reactions as α-amino carbanions (after deprotonation) or as iminium ion precursors. researchgate.netresearchgate.net This facilitates their use in constructing various N-heterocycles. For example, the reaction of α-aminonitriles with aminothiols like cysteine can lead to the formation of five- or six-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides. scispace.combohrium.com This reactivity highlights their potential in prebiotic chemistry and as general synthons for heterocyclic libraries. scispace.com

2-amino-3-cyanopyridine derivatives

A significant application of aminonitrile chemistry is in the multi-component synthesis of 2-amino-3-cyanopyridines. These compounds are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. researchgate.netresearchgate.net The most common approach is a one-pot, four-component reaction involving an aldehyde, a ketone (such as acetophenone), malononitrile, and ammonium acetate. ciac.jl.cnscispace.comresearchgate.net This condensation reaction can be promoted by various catalysts, including nanostructured diphosphates, copper nanoparticles on charcoal, or simply by using microwave irradiation, often under solvent-free conditions. rsc.orgmdpi.comciac.jl.cn The reaction proceeds through the formation of an arylidenemalononitrile intermediate, which then undergoes a Michael addition with an in situ-formed enamine, followed by cyclization and aromatization to yield the final pyridine (B92270) product. ciac.jl.cn

2-amino-3-cyanopyran structural cores

Similarly, the 2-amino-4H-pyran framework, which contains the 2-amino-3-cyanopyran core, is readily accessible through three-component reactions. This synthesis typically involves the condensation of an aldehyde, malononitrile, and a C-H activated acidic compound, such as a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate). sci-hub.semdpi.com These reactions can be catalyzed by simple, inexpensive organocatalysts like urea (B33335) or basic catalysts such as K₂CO₃, often under environmentally benign conditions in aqueous ethanol (B145695) at room temperature. mdpi.com The process involves a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to afford the densely functionalized 4H-pyran derivatives in excellent yields. researchgate.netmdpi.com

The functionalization and derivatization of α-aminonitriles and their analogues provide a crucial pathway to the synthesis of chiral ligands for asymmetric catalysis. The inherent chirality that can be established at the α-carbon makes these compounds valuable precursors for a diverse range of ligands and organocatalysts.

Chiral α-aminonitriles are direct precursors to non-proteinogenic α-amino acids and their corresponding amides, which are foundational building blocks for many chiral ligands. mdpi.com For example, α-amino acids with bulky quaternary alkyl substituents, such as tert-leucine (which can be synthesized via the Strecker reaction followed by hydrolysis), are frequently incorporated into highly effective chiral ligands and organocatalysts. The amide derivative, 2-amino-2,3-dimethylbutyramide, is also explicitly noted as an intermediate used to prepare new chiral ligands. nih.gov

The amino group of these compounds is a key site for derivatization. It can be used to form Schiff bases, which can then be complexed with metals like Ni(II) to create catalysts for the asymmetric synthesis of other amino acids. mdpi.com Additionally, the amino group can be functionalized to create more complex ligand scaffolds, such as those used in chiral aldehyde catalysis, where the catalyst may act as both an activation agent and a ligand to control stereoselectivity.

Another derivatization strategy involves reacting the aminonitrile with a chiral derivatizing agent (CDA). While often used for analytical purposes to determine enantiomeric excess via HPLC, this principle can be applied synthetically. Reagents like o-phthalaldehyde (B127526) in combination with chiral thiols create diastereomeric derivatives, demonstrating a method for introducing new functional groups and stereocenters. The potential to graft these chiral molecules onto surfaces, such as 2D materials, is also being explored to create recyclable, heterogeneous catalysts for practical applications. mdpi.com

Green Chemistry Principles in the Synthesis of this compound Derivatives (e.g., catalyst-free, solvent-free multicomponent synthesis)

The synthesis of α-aminonitriles, including this compound and its analogues, has been significantly advanced by the application of green chemistry principles. A primary focus has been on refining the multicomponent Strecker reaction, which traditionally involves the condensation of a ketone or aldehyde, an amine, and a cyanide source. nih.govwikipedia.org Green methodologies aim to enhance the efficiency and environmental compatibility of this process by minimizing waste, avoiding hazardous substances, and reducing energy consumption. Key strategies include the development of catalyst-free and solvent-free reaction conditions. organic-chemistry.orgrawdatalibrary.net

A significant advancement in this area is the one-pot, three-component synthesis of α-aminonitriles without the use of any catalyst or solvent. organic-chemistry.org This approach aligns closely with the core tenets of green chemistry by simplifying the reaction setup and purification process, thereby reducing chemical waste. organic-chemistry.org In a notable study, a range of aldehydes and ketones were reacted with various amines and trimethylsilyl (B98337) cyanide (TMSCN) under solvent-free conditions. organic-chemistry.org The reactions with aldehydes were particularly efficient, often reaching near-quantitative yields in less than 15 minutes. organic-chemistry.org

While ketones are generally less reactive than aldehydes in this synthesis, cyclic ketones have been shown to produce excellent yields. organic-chemistry.org This methodology is applicable to the synthesis of α,α-disubstituted α-aminonitriles, such as this compound, which is derived from a ketone precursor (3,3-dimethyl-2-butanone). wikipedia.orggoogle.com The efficiency of the reaction with ketones can be influenced by steric hindrance. organic-chemistry.org The crucial role of trace amounts of hydrogen cyanide (HCN) present in commercial TMSCN has been noted for activating the carbonyl group and facilitating the formation of the imine intermediate. organic-chemistry.org

The table below summarizes the outcomes of a catalyst-free, solvent-free Strecker reaction for the synthesis of various α-aminonitrile derivatives. organic-chemistry.org

Carbonyl CompoundAmineTimeYield (%)
BenzaldehydeAniline5 min98
4-ChlorobenzaldehydeAniline5 min97
CyclohexanecarbaldehydeAniline15 min98
CyclohexanoneAniline2 h98
CyclopentanoneAniline2 h98
BenzaldehydeBenzylamine5 min98
BenzaldehydePyrrolidine5 min98

Beyond entirely catalyst-free systems, other green approaches have utilized eco-friendly catalysts and solvents. For instance, indium powder has been demonstrated as an effective catalyst for the Strecker reaction in water, an environmentally benign solvent. nih.govresearchgate.net Other research has explored the use of organocatalysts like succinic acid under solvent-free conditions, which activates the carbonyl compound for efficient reaction with the amine. mdpi.com Supercritical carbon dioxide has also been employed as a green reaction medium that simultaneously acts as a reaction promoter by facilitating the in-situ formation of HCN from potassium cyanide. rsc.org These methods represent a significant move towards more sustainable and efficient production of α-aminonitriles.

The following table provides an overview of various green catalytic systems employed in the multicomponent synthesis of α-aminonitriles.

CatalystCyanide SourceSolvent/ConditionKey FeaturesReference
NoneTMSCNSolvent-free, Room Temp.Fast, high yields with aldehydes, simple workup. organic-chemistry.org
Indium Powder (10 mol%)TMSCNWater, Room Temp.Environmentally benign solvent, excellent yields. nih.gov
Sulfated PolyborateTMSCNSolvent-free, Room Temp.Reusable catalyst, excellent yields (up to 99%). mdpi.com
Succinic AcidTMSCNSolvent-freeEfficient organocatalyst, high conversion (>90%). mdpi.com
None (CO₂ promoted)KCNSupercritical CO₂CO₂ acts as both solvent and promoter. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
3,3-dimethyl-2-butanone
Trimethylsilyl cyanide
Hydrogen cyanide
Benzaldehyde
Aniline
4-Chlorobenzaldehyde
Cyclohexanecarbaldehyde
Cyclohexanone
Cyclopentanone
Benzylamine
Pyrrolidine
Indium
Succinic acid
Carbon dioxide

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

An extensive search for experimental and theoretical spectroscopic data for the chemical compound this compound has yielded no specific results. Detailed information required to populate the advanced characterization outline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, is not available in the public domain through standard scientific databases and academic search engines.

The structural complexity of this compound, featuring a quaternary carbon bonded to an amino group, a nitrile group, and a tert-butyl group, necessitates specific experimental data for an accurate spectroscopic analysis. However, no published papers, spectral databases, or scholarly articles containing ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), or vibrational spectroscopy (IR/Raman) data for this particular molecule could be located.

Consequently, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Advanced Spectroscopic Characterization of 2 Amino 2,3,3 Trimethylbutanenitrile

Infrared (IR) and Raman Spectroscopy

Studies of Intermolecular Interactions via Vibrational Spectroscopy

While general principles of spectroscopic techniques and typical frequency ranges for the functional groups present in the molecule (amino, nitrile, alkyl groups) are well-established, applying this general knowledge without specific data would be speculative and would not meet the requirements for a scientifically accurate and detailed article focused solely on 2-Amino-2,3,3-trimethylbutanenitrile. Without primary or validated secondary data sources, the generation of the requested article is not feasible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions.

For this compound (C8H16N2), the expected exact mass can be calculated for its protonated form, [M+H]+. This is the ion most commonly observed in techniques like electrospray ionization (ESI). The precise mass measurement from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can then be compared to the theoretical value to confirm the molecular formula. nih.govmdpi.com The high accuracy of HRMS allows for the confident identification of the compound by extracting its accurate mass from a complex mixture with a narrow mass tolerance (e.g., 5 ppm). mdpi.com

Table 1: Theoretical High-Resolution Mass Data for Protonated this compound

Ion Formula Species Theoretical Exact Mass (m/z)
[C8H17N2]+ [M+H]+ 141.13862

This table presents the calculated exact mass for the protonated molecule, which serves as the basis for molecular formula confirmation via HRMS.

Fragmentation Pathways and Structural Information

In addition to molecular formula confirmation, mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates structural features by analyzing the fragmentation patterns of a selected precursor ion. nih.govunito.it When the protonated molecule [M+H]+ of this compound (m/z 141.14) is subjected to collision-induced dissociation (CID), it is expected to break apart in predictable ways based on the stability of the resulting fragment ions.

The structure of this compound features a sterically hindered quaternary carbon attached to a tert-butyl group, an amino group, and a nitrile group. The most likely fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable carbocations or neutral losses.

Key expected fragmentation pathways include:

Loss of the tert-butyl group: The bond between the quaternary carbon and the tert-butyl group is susceptible to cleavage, leading to the formation of a highly stable tert-butyl carbocation ([C4H9]+, m/z 57.07) and a neutral radical. Alternatively, the loss of a neutral isobutylene (B52900) molecule (C4H8) could occur.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrile group is a common pathway for nitriles.

Loss of Ammonia (B1221849) (NH3): The amino group can be eliminated as a neutral loss of ammonia (17.03 Da), particularly following ring formation or rearrangement.

Loss of HCN: The nitrile group can be lost as hydrogen cyanide (27.01 Da).

The analysis of these characteristic fragment ions allows for the reconstruction of the molecule's structure and confirmation of its functional groups. unito.it

Table 2: Plausible Mass Fragments of this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (Monoisotopic)
141.14 [C4H9]+ C4H8N2 57.07
141.14 [M+H - NH3]+ NH3 124.11
141.14 [M+H - HCN]+ HCN 114.13

This interactive table outlines the expected major fragment ions and neutral losses that would be observed in a tandem mass spectrometry experiment, providing key structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is primarily used to study molecules containing chromophores—groups of atoms that absorb light. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal, one can determine the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule with very high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. If successful, the analysis would provide an unambiguous elucidation of its solid-state structure. The resulting crystallographic data would confirm the connectivity of the atoms and reveal detailed conformational information, such as the spatial orientation of the bulky tert-butyl group relative to the amino and nitrile functionalities.

Table 4: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates for each non-hydrogen atom in the molecule.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-N, C≡N).
Bond Angles The angles formed by three connected atoms (e.g., C-C-C, H-N-H).
Torsion Angles The dihedral angles that describe the conformation of the molecular backbone.
Intermolecular Interactions Details of hydrogen bonds and other non-covalent interactions that define the crystal packing.

This table outlines the key structural parameters that would be determined from a successful single-crystal X-ray diffraction experiment, providing a complete picture of the molecule's solid-state architecture.

Reactivity, Reaction Mechanisms, and Transformations of 2 Amino 2,3,3 Trimethylbutanenitrile

Nucleophilic Reactivity of the Amino Group

The primary amino group in 2-Amino-2,3,3-trimethylbutanenitrile confers nucleophilic properties to the molecule. enamine.net As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, making it capable of attacking electron-deficient centers (electrophiles). enamine.netnih.gov This reactivity allows for a range of chemical modifications, including acylation, alkylation, and reductive alkylation. enamine.net

However, the reactivity of this amino group is significantly tempered by steric hindrance. The adjacent tert-butyl group and the gem-dimethyl configuration at the α-carbon create a crowded environment that can impede the approach of electrophiles. This steric shielding may necessitate more forcing reaction conditions or specialized reagents to achieve transformations that would otherwise proceed readily with less hindered primary amines. The balance between the inherent nucleophilicity of the primary amine and the steric constraints of the molecular structure is a defining feature of its chemistry.

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo several important transformations. wikipedia.org The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org Key reactions involving the nitrile moiety of this compound include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. wikipedia.orgchemistrysteps.com In the context of this compound, this reaction is a key step in the synthesis of the herbicide intermediate, 2-amino-2,3-dimethylbutyramide (B41022). google.comgoogle.comresearchgate.netnih.gov The hydration can be catalyzed chemically (e.g., with sulfuric acid) or enzymatically using nitrile hydratase, which offers high selectivity and milder reaction conditions. google.comnih.gov

Reduction : The carbon-nitrogen triple bond can be reduced to a primary amine (R-CH₂NH₂). wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a Ni or Pd catalyst). libretexts.orgstudymind.co.uklibretexts.org This reaction converts this compound into 2,3,3-trimethylbutane-1,2-diamine.

Addition of Organometallic Reagents : Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org This addition forms an intermediate imine salt, which upon aqueous workup (hydrolysis), yields a ketone. libretexts.orglibretexts.org This provides a pathway to synthesize α-amino ketones from the parent aminonitrile.

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxamide, Carboxylic Acid
ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Grignard Addition1. R-MgX, 2. H₃O⁺Ketone

Stereoselective Reactions Involving this compound

While this compound itself is an achiral molecule, it is commonly synthesized from the chiral amino acid tert-leucine. researchgate.net This connection is pivotal for its application in asymmetric synthesis, where chiral derivatives are used to control the stereochemical outcome of reactions. This is often achieved through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a reaction to form one stereoisomer in preference to others. wikipedia.orgresearchgate.net After the desired stereoselective transformation, the auxiliary can be removed and recovered. scielo.org.mx

Derivatives of chiral (S)-tert-leucine, the precursor to (S)-2-Amino-2,3,3-trimethylbutanenitrile, have been successfully employed in stereoselective synthesis. For example, a chiral quinazolinone derived from (S)-tert-leucine is used as a precursor to create chiral aziridines. researchgate.net These chiral aziridines can then undergo diastereoselective ring-opening reactions, demonstrating how the chirality originating from the tert-leucine backbone is used to direct the formation of new stereocenters. researchgate.net

Mechanisms of Derivative Formation (e.g., intramolecular reactions, nucleophilic substitutions)

The formation of derivatives from this compound and related compounds proceeds through various well-established mechanistic pathways.

Intramolecular Reactions: α-Aminonitriles can participate in intramolecular cyclization reactions. For instance, the reaction of an α-aminonitrile with an aminothiol (B82208) like cysteine can lead to the formation of five- or six-membered heterocyclic rings. nih.gov The mechanism involves an initial nucleophilic attack of the thiol group on the electrophilic carbon of the nitrile. This is followed by an intramolecular attack by the amino group, leading to the formation of a stable thiazoline (B8809763) ring, which can later be hydrolyzed to a dipeptide. nih.gov

Nucleophilic Substitutions in Derivative Formation: Derivatives of this compound, such as analogous aziridines, are valuable substrates for nucleophilic substitution reactions. The aziridine (B145994) ring, a three-membered heterocycle, is relatively stable but can be "activated" towards ring-opening. nih.gov A common activation strategy involves alkylation or acylation of the ring nitrogen, which converts it into a good leaving group and forms a highly reactive aziridinium (B1262131) ion. nih.gov This intermediate is then susceptible to attack by an external nucleophile. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the opening of the ring and the formation of a new carbon-nucleophile bond with inversion of stereochemistry at the center of attack. researchgate.net

Regioselectivity of Ring-Opening Reactions with Analogous Aziridine Precursors

Aziridines derived from or structurally analogous to this compound (i.e., those derived from tert-leucine) are trisubstituted at one of the ring carbons. The ring-opening of such unsymmetrical aziridines with a nucleophile can, in principle, occur at either of the two ring carbons (C2 or C3). nih.gov The regioselectivity of this attack—the preference for one site over the other—is a critical aspect of their synthetic utility and is governed by a combination of steric, electronic, and catalytic factors. researchgate.netnih.govacs.org

The driving force for the reaction is the release of significant ring strain (approx. 27 kcal/mol). nih.govacs.org The outcome of the nucleophilic attack is influenced by:

Activation Method : Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can coordinate to the nitrogen atom, activating the ring and promoting highly regioselective opening. nih.govresearchgate.net

Substituents : Electron-withdrawing groups on the nitrogen (e.g., tosyl, Ts) enhance the electrophilicity of the ring carbons. researchgate.net The steric bulk of substituents on the ring carbons can direct the nucleophile to the less hindered position.

Catalysis : Transition metal catalysts, particularly palladium, can control the regioselectivity. The choice of phosphine (B1218219) ligand on the palladium catalyst can steer the nucleophilic attack to either the more substituted (benzylic) carbon or the less substituted terminal carbon. acs.org

Nucleophile : The nature of the incoming nucleophile can also play a role in the regiochemical outcome.

In some cases, particularly with trisubstituted aziridines, ring-opening can counter-intuitively occur at the more sterically hindered carbon. figshare.com This highlights the complex interplay of factors that determine the reaction's regioselectivity.

Aziridine Precursor TypeActivator/CatalystTypical Site of Nucleophilic Attack
N-Tosyl-aziridine-2-carboxylateBF₃·OEt₂Highly regioselective, typically at C3 (less substituted)
2-Aryl-N-Tosyl-aziridinePd/P(t-Bu)₂MeC3 (terminal carbon) due to bulky ligand
2-Aryl-N-Tosyl-aziridinePd/SIPrC2 (benzylic carbon)

Advanced Applications and Research Frontiers of 2 Amino 2,3,3 Trimethylbutanenitrile in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-amino-2,3-dimethylbutanenitrile (B50279) makes it an exceptionally useful precursor for constructing intricate molecular architectures. It serves as a linchpin in the synthesis of chiral ligands, nitrogen-containing heterocycles, and complex amino acid derivatives that are pivotal in medicinal chemistry and materials science.

Chiral amino acids are fundamental building blocks in the synthesis of ligands for asymmetric metal catalysis and for the development of purely organic catalysts (organocatalysts). researchgate.netchimia.chnih.gov The hydrolysis of 2-amino-2,3-dimethylbutanenitrile provides access to α,α-disubstituted amino acids, which can be subsequently transformed into novel chiral ligands. These ligands are crucial for creating catalysts that can control the stereochemical outcome of a chemical reaction, a process that is vital in the pharmaceutical industry for producing enantiomerically pure drugs. nih.govehu.esresearchgate.net

The structural rigidity conferred by the quaternary α-carbon in the resulting amino acid derivatives can lead to catalysts with high levels of stereocontrol. While amino acids themselves can act as organocatalysts, they are more frequently incorporated into larger, more complex structures like peptides or Schiff bases that coordinate with metal centers to perform asymmetric transformations. researchgate.netnih.govu-szeged.hunih.gov

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. frontiersin.org α-Aminonitriles like 2-amino-2,3-dimethylbutanenitrile are ideal precursors for five-membered heterocycles such as imidazoles and oxazoles. wjpsonline.comrsc.orgresearchgate.net The synthesis typically involves the reaction of the nucleophilic amino group and the electrophilic carbon of the nitrile group with a suitable third reactant.

Imidazoles: These can be synthesized by condensing the aminonitrile with various reagents. The inherent reactivity of the aminonitrile allows for the construction of the imidazole (B134444) core, which is a key feature in many biologically active compounds. wjpsonline.comrsc.orgnih.gov

Oxazoles: The synthesis of oxazoles can be achieved through multi-step sequences that utilize the aminonitrile as a foundational component. researchgate.netorganic-chemistry.orgnih.govnih.gov For instance, conversion of the aminonitrile to an α-amino amide or α-amino ketone, followed by cyclization, can yield highly substituted oxazole (B20620) rings. google.com

The ability to generate polysubstituted heterocycles from this readily accessible building block is of significant interest for creating libraries of compounds for drug discovery screening.

One of the most significant applications of 2-amino-2,3-dimethylbutanenitrile is its role as a direct precursor to α,α-disubstituted amino acids. wikipedia.orgrsc.orgnih.gov These non-proteinogenic amino acids are of great interest in medicinal chemistry because their incorporation into peptides leads to peptidomimetics with enhanced properties. rsc.org

The presence of two substituents on the α-carbon introduces significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a specific bioactive conformation, increasing its binding affinity to a biological target. Furthermore, the quaternary center sterically shields the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug. nih.gov The hydrolysis of 2-amino-2,3-dimethylbutanenitrile yields 2-amino-2,3-dimethylbutanoic acid, a valuable component for designing these robust peptidomimetics. rsc.org

Biochemical Research Applications of 2-Amino-2,3-dimethylbutanenitrile (e.g., utilization by Rhodococcus qingshengii in biosynthetic pathways)

In the field of biocatalysis, 2-amino-2,3-dimethylbutanenitrile (ADBN) is a key substrate for the microbial production of 2-amino-2,3-dimethylbutyramide (B41022) (ADBA). nih.gov This transformation is particularly notable for its use of whole-cell catalysts from the Rhodococcus genus, such as Rhodococcus qingshengii and Rhodococcus boritolerans. researchgate.netgoogle.com The amide product, ADBA, is a crucial intermediate in the manufacture of highly potent and broad-spectrum imidazolinone herbicides. nih.govresearchgate.net

The biocatalytic process relies on the enzyme nitrile hydratase (NHase), which facilitates the hydration of the nitrile group to a primary amide. google.com This enzymatic route offers significant advantages over traditional chemical hydrolysis, which often requires harsh acidic or basic conditions and can lead to unwanted byproducts. google.com The microbial method is characterized by mild reaction conditions, high yields, and is more environmentally benign. google.com

Research has focused on optimizing this biotransformation. Key findings include:

Cyanide Resistance: The NHase from certain Rhodococcus strains shows remarkable resistance to cyanide ions, which can be liberated from the unstable α-aminonitrile substrate in aqueous solutions. nih.gov

Biphasic Systems: To overcome substrate instability and product inhibition, biphasic solvent systems (e.g., n-hexane/water) have been developed. In this setup, the organic phase acts as a reservoir for the ADBN substrate, which slowly partitions into the aqueous phase containing the microbial cells, leading to higher product concentrations and catalyst productivity. nih.govresearchgate.net

Process Optimization: Parameters such as temperature and pH have been optimized to enhance enzyme activity and stability. For example, controlling the temperature at 10°C was shown to successfully overcome the inhibition of NHase by cyanide dissociated from ADBN. nih.gov

Table 1: Research Findings on the Biocatalytic Hydration of ADBN
ParameterFinding/ConditionSignificanceReference
MicroorganismRhodococcus qingshengii or Rhodococcus boritoleransProvides a robust source of nitrile hydratase (NHase) for the conversion. nih.govgoogle.com
EnzymeNitrile Hydratase (NHase)Catalyzes the selective hydration of the nitrile to an amide under mild conditions. google.com
ChallengeSubstrate (ADBN) instability and cyanide-induced enzyme inhibition.Cyanide can be released, which deactivates many enzymes. nih.gov
Solution 1Screening for cyanide-resistant strains (e.g., resistant up to 5 mM).Allows for a more stable and continuous production process. nih.gov
Solution 2Use of a biphasic system (e.g., 30/70 v/v n-hexane/water).Reduces substrate decomposition and product inhibition, improving yield to 91% and productivity to 6.3 g product/g catalyst. nih.gov
Final Product2-Amino-2,3-dimethylbutyramide (ADBA)Key intermediate for imidazolinone herbicides. researchgate.net

Strategies for Large-Scale Preparation in Academic Research

The primary and most established method for synthesizing 2-amino-2,3-dimethylbutanenitrile is the Strecker amino acid synthesis . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This robust, one-pot, three-component reaction is well-suited for large-scale preparation due to its operational simplicity and the availability of inexpensive starting materials. wikipedia.orgnih.gov

The synthesis involves the reaction of a ketone (3-methyl-2-butanone), a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), and a source of cyanide (e.g., sodium or potassium cyanide). wikipedia.orggoogle.com

Table 2: Steps in the Strecker Synthesis of 2-Amino-2,3-dimethylbutanenitrile
StepProcess DescriptionKey ReagentsIntermediate/Product
1Imine Formation: The ketone reacts with ammonia to form an imine intermediate. This is an equilibrium process, often driven forward by the removal of water.3-Methyl-2-butanone, Ammonia (NH₃) or Ammonium Salt (e.g., NH₄Cl)Iminium ion
2Nucleophilic Attack: The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine (or the corresponding iminium ion).Cyanide source (e.g., NaCN, KCN, HCN)α-Aminonitrile
3Workup/Purification: The reaction mixture is worked up to isolate the final product, 2-amino-2,3-dimethylbutanenitrile.Acid/Base for pH adjustment, Organic solvent for extractionRacemic 2-amino-2,3-dimethylbutanenitrile

Since the Strecker synthesis using ammonia produces a racemic mixture of the chiral aminonitrile, resolution may be required for applications needing a single enantiomer. A common academic and industrial method for this is diastereomeric salt formation. For example, the racemic aminonitrile can be treated with a chiral acid, such as (+)-tartaric acid, in a suitable solvent. chemicalbook.com One diastereomeric salt will preferentially crystallize from the solution and can be isolated by filtration. The desired enantiomer of the aminonitrile is then liberated from the salt by treatment with a base. chemicalbook.com

Q & A

Q. What are the standard synthetic routes for 2-Amino-2,3,3-trimethylbutanenitrile?

Methodological Answer: The synthesis of this compound typically involves nitrile formation via Strecker synthesis or catalytic cyanation of ketones. For example, α-aminonitriles can be synthesized by reacting ketones with ammonia and hydrogen cyanide under controlled conditions. Alternative routes include the use of transition metal catalysts for selective C–N bond formation. Researchers should optimize reaction parameters (temperature, solvent, catalyst loading) to minimize byproducts like imines or secondary amines. Safety protocols for handling cyanide sources (e.g., NaCN) must be strictly followed .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the nitrile group (δ ~120 ppm for CN) and the branched alkylamine structure.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is suitable for purity assessment.
  • Mass Spectrometry (MS): ESI-MS or GC-MS can verify molecular weight (e.g., m/z 126 for [M+H]⁺).
  • Infrared (IR) Spectroscopy: The nitrile stretch (~2250 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) are diagnostic. Cross-validate results with elemental analysis for C, H, and N content .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Ventilation: Ensure adequate airflow; install local exhaust ventilation if handling large quantities.
  • First Aid: For skin contact, rinse immediately with water (15+ minutes). If inhaled, move to fresh air and seek medical attention.
  • Storage: Keep in a cool, dry place away from oxidizers and acids. Label containers with GHS hazard symbols (acute toxicity, skin/eye irritation) .

Advanced Research Questions

Q. How can biocatalytic methods improve the efficiency of synthesizing derivatives like 2-amino-2,3-dimethylbutyramide?

Methodological Answer: Whole-cell biocatalysts (e.g., E. coli expressing nitrile hydratase) enable selective hydration of this compound to its amide derivative. Key steps:

  • Biphasic Systems: Use water-organic solvent mixtures to enhance substrate solubility and product recovery.
  • pH Optimization: Maintain pH 7–8 to stabilize enzyme activity.
  • Reusability: Immobilize cells on alginate beads for multiple reaction cycles. This method achieves >90% conversion with minimal byproducts, as demonstrated in recent studies .

Q. What strategies resolve contradictions in reported enantiomeric excess values during stereoselective synthesis?

Methodological Answer: Discrepancies in enantiomeric excess (ee) often arise from:

  • Analytical Variability: Cross-validate results using chiral HPLC, polarimetry, and NMR with chiral shift reagents.
  • Reaction Conditions: Test temperature, solvent polarity, and catalyst loading to identify optimal stereoselectivity.
  • Reference Standards: Compare with authentic enantiopure samples. For example, enantiomeric enrichment in related compounds (e.g., 2-Amino-2,3-dimethyl-pentanoic acid) was resolved using chiral GC-MS and crystallography .

Q. How do thermodynamic parameters influence the stability and reactivity of this compound under various conditions?

Methodological Answer:

  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Kinetic Studies: Use Arrhenius plots to model reaction rates under varying temperatures.
  • Solvent Effects: Measure solubility and reactivity in polar vs. nonpolar solvents. For example, nitriles are more stable in aprotic solvents like DMF but hydrolyze faster in aqueous acidic conditions .

Q. What computational approaches are used to model reaction mechanisms involving this nitrile?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy barriers for key steps (e.g., cyanation, hydrolysis).
  • Molecular Dynamics (MD): Simulate solvent interactions and catalyst-substrate binding.
  • QM/MM Methods: Hybrid quantum-mechanical/molecular-mechanical models can predict enantioselectivity in asymmetric catalysis. Recent studies on palladium-catalyzed allylic alkylation provide a framework for modeling similar systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.